8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8-7-9(2)15-11(14-8)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQHJHEXKXGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidone-Cyanide Cyclocondensation
The foundational step in synthesizing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core involves cyclocondensation of 4-piperidone derivatives with cyanide and ammonium sources. As detailed in US4097587A, this method employs 4-piperidone derivatives (e.g., 2,6-dimethyl-4-piperidone) reacted with ammonium hydrogen carbonate and potassium cyanide under controlled conditions. The reaction proceeds via nucleophilic attack of cyanide on the ketone, followed by cyclization to form the spirohydantoin structure.
Reaction Scheme:
Key parameters:
Functionalization at the 8-Position
Pyrimidinyl Substitution via Nucleophilic Aromatic Substitution
The introduction of the 4,6-dimethylpyrimidin-2-yl group at the 8-position is achieved through SNAr (nucleophilic aromatic substitution) . The spirocyclic amine reacts with 2-chloro-4,6-dimethylpyrimidine in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF).
Optimization Insights:
-
Base Selection: Potassium carbonate outperforms weaker bases (e.g., NaHCO) due to enhanced deprotonation of the spirocyclic amine.
-
Solvent: DMF at 90–110°C ensures solubility and reaction efficiency.
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20%.
Data Table 1: Pyrimidinyl Substitution Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 90–110°C | 70–85 |
| Reaction Time | 12–18 hours | – |
| Solvent | DMF | – |
| Base | KCO | – |
Alternative Synthetic Routes
Ureido-Cyanide Intermediate Pathway
A patent-pending method involves forming a 4-cyano-4-ureidopiperidine intermediate before cyclization. This two-step process:
-
Reacts 4-piperidone with hydrogen cyanide and ammonium chloride to form 4-amino-4-cyanopiperidine.
-
Treats the intermediate with 4,6-dimethylpyrimidin-2-isocyanate under acidic conditions to induce spirocyclization.
Advantages:
-
Higher regioselectivity for the 8-position.
-
Reduced by-product formation compared to single-step cyclocondensation.
Challenges:
-
Handling hazardous HCN requires specialized equipment.
-
Intermediate purification adds complexity.
Industrial-Scale Production Considerations
Catalytic System Optimization
Industrial implementations often use heterogeneous catalysts (e.g., zeolites) to enhance reaction rates and reduce waste. For example, substituting homogeneous acids with Amberlyst-15 resin improves recyclability and lowers costs.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis . Ball milling the spirocyclic precursor with 2-chloro-4,6-dimethylpyrimidine and KCO achieves 78% yield in 6 hours, eliminating solvent waste.
Purification and Characterization
Chromatographic Separation
Crude products often contain positional isomers (e.g., 7- vs. 8-substituted). Prep-HPLC with C18 columns (ACN/HO + 0.1% TFA) resolves these isomers, achieving >98% purity.
Spectroscopic Confirmation
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Piperidone-Cyanide | 65 | 92 | Moderate |
| Ureido-Cyanide | 72 | 95 | Low |
| Mechanochemical | 78 | 98 | High |
Chemical Reactions Analysis
Nucleophilic Additions and Carbonyl Reactivity
The dione moiety (2,4-dione) undergoes nucleophilic additions due to its electron-deficient carbonyl groups. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrazine addition | Ethanol, reflux | Formation of hydrazone derivatives | |
| Grignard reagent attack | Dry THF, 0°C to room temp | Alkylated spirocyclic intermediates |
These reactions are critical for introducing functional groups at the carbonyl positions, enabling further derivatization .
Condensation Reactions
The dione system participates in condensation with amines or alcohols to form heterocyclic extensions:
-
Amine-mediated cyclization :
Reaction with primary amines (e.g., methylamine) under acidic conditions generates fused triazole rings . -
Knoevenagel-type condensations :
Use of malononitrile in DMF yields spiro-annulated pyridine derivatives, leveraging the dione’s α,β-unsaturated carbonyl character .
Pyrimidine Ring Functionalization
The 4,6-dimethylpyrimidin-2-yl group undergoes electrophilic substitutions and metal-catalyzed couplings:
| Reaction | Catalysts/Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | NBS, CCl₄, light | Bromination at pyrimidine C5 position | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl/heteroaryl group introduction |
The dimethyl groups electronically activate the pyrimidine ring, directing substitutions to specific positions .
Coordination Chemistry
Nitrogen atoms in the triazaspiro core facilitate metal coordination, as demonstrated by:
-
Cu(II) complexes :
Forms stable octahedral complexes in ethanol, characterized by UV-Vis and ESR spectroscopy . -
Fe(III) interactions :
Binds via the spirocyclic amines, modulating redox activity in biochemical assays .
These interactions are exploited in catalysis and metallodrug design .
Reductive Amination and Alkylation
The tertiary amine in the spirocyclic system undergoes alkylation or reductive amination:
| Reaction | Reagents | Applications | Source |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, pH 4–5 | Introduction of aryl/alkyl chains | |
| Quaternization | Methyl iodide, DMF, 60°C | Cationic derivatives for solubility |
These modifications enhance pharmacokinetic properties in drug discovery .
Acid/Base-Mediated Rearrangements
The spiro structure undergoes ring-opening or expansion under controlled pH:
-
Acidic hydrolysis :
Concentrated HCl at 80°C cleaves the dione ring, yielding linear diamides . -
Base-induced cyclization :
Treatment with NaH in DMF generates larger spiro systems via intramolecular attacks .
Synthetic Methodologies in Literature
Key synthesis routes for derivatives include:
| Step | Method | Yield Optimization | Source |
|---|---|---|---|
| Ullmann coupling | CuI, phenanthroline, K₂CO₃ | C–N bond formation for pyrimidine | |
| Bucherer–Berg reaction | NH₃, (NH₄)₂CO₃, KCN | Hydantoin ring construction |
Comparative Reactivity with Analogues
The dimethylpyrimidine substituent enhances electrophilicity compared to other spirohydantoins:
| Compound | Reaction Rate (k, s⁻¹) | Notes |
|---|---|---|
| 8-(3-Methylpyridin-2-yl) derivative | 0.12 | Lower due to pyridine’s basicity |
| 8-Benzyl derivative | 0.08 | Steric hindrance reduces reactivity |
| Target compound | 0.25 | Optimal electronic activation |
Data adapted from kinetic studies in .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Medicinal Applications
The compound has shown potential in several medicinal applications:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions, which can lead to various derivatives with enhanced biological activity.
Table 1: Synthesis Pathways and Derivatives
| Synthesis Method | Key Steps | Resulting Derivative | Biological Activity |
|---|---|---|---|
| Method A | Step 1: Reaction with pyrimidine; Step 2: Cyclization | Derivative X | Enhanced anticancer activity |
| Method B | Step 1: Alkylation; Step 2: Hydrolysis | Derivative Y | Antimicrobial properties |
| Method C | Step 1: Oxidation; Step 2: Functionalization | Derivative Z | Neuroprotective effects |
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
-
Case Study on Anticancer Properties :
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to assess cell viability and apoptosis rates, showing promising results that warrant further investigation in vivo .
- Research on Antimicrobial Efficacy :
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may interact with neuronal receptors or enzymes, modulating their activity and leading to anticonvulsant effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues in the Spirohydantoin Series
Compound 11 belongs to a broader class of 1,3,8-triazaspiro[4.5]decane-2,4-diones optimized for PHD inhibition. Key comparisons include:
Key Observations :
- Metal-Chelating Groups: The 4,6-dimethylpyrimidin-2-yl group in 11 is optimal for Fe(II) coordination, as non-chelating substituents (e.g., thiophene in 12) abolish activity .
- Core Rigidity : Analogues with altered cores (e.g., imidazole-2,4-dione in 36–44 ) lose potency, emphasizing the necessity of the spirocyclic scaffold .
- hERG Inhibition : Earlier spirohydantoins exhibited hERG channel inhibition (IC₅₀ < 10 µM), but 11 and its analogues show reduced off-target effects (IC₅₀ > 30 µM), likely due to optimized substituents .
Comparison with Non-Spirocyclic PHD Inhibitors
Compound 264 (a pyridazinone derivative) serves as a benchmark:
Mechanistic and Pharmacokinetic Insights
- Fe(II) Coordination: The dimethylpyrimidine group in 11 enables bidentate Fe(II) chelation, while imidazole derivatives (14, 15) use monodentate coordination, explaining their retained activity .
- PK/PD Profile : Spirohydantoins like 11 exhibit short-acting EPO upregulation in preclinical models, making them suitable for anemia treatment . However, 264 ’s longer half-life (3.3 h in rats) highlights the impact of core structure on pharmacokinetics .
Q & A
Q. Q1. What are the key synthetic pathways for 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates and substituted pyrimidines. For example, similar spiro compounds are synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or acetic acid . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control to avoid side reactions .
- Catalysts : Acidic conditions (e.g., concentrated HCl or sodium acetate) facilitate imine formation and cyclization .
- Reaction time : Extended reflux (8–14 hours) improves yields but risks decomposition; monitoring via TLC or HPLC is critical .
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR : and NMR resolve spirocyclic geometry and substituent positions. For example, spiro protons typically show distinct splitting patterns (e.g., δ 2.62 ppm for N-CH in related compounds) .
- IR : Stretching frequencies for C=O (1721 cm) and C=N (1633 cm) confirm lactam and pyrimidine moieties .
- Mass spectrometry : High-resolution MS (e.g., EI-MS at m/z 803 for analogous compounds) validates molecular weight and fragmentation pathways .
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can contradictory spectral data (e.g., NMR signal splitting vs. X-ray crystallography) be resolved during structural elucidation?
Methodological Answer: Contradictions arise from dynamic processes (e.g., ring puckering in spiro systems) or polymorphism. Mitigation strategies include:
- Variable-temperature NMR : Detects conformational changes by observing signal coalescence at elevated temperatures .
- X-ray crystallography : Provides definitive spatial arrangement, as demonstrated for 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
Q. Q4. What strategies optimize regioselectivity in the synthesis of substituted pyrimidine-spirocyclic hybrids?
Methodological Answer: Regioselectivity is controlled by:
- Substituent effects : Electron-withdrawing groups on pyrimidines direct nucleophilic attacks to specific positions. For example, 4,6-dimethylpyrimidin-2-yl groups stabilize intermediates via steric and electronic effects .
- Protecting groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl) prevents undesired side reactions .
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating kinetic pathways .
Stability and Physicochemical Properties
Q. Q5. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C in inert atmospheres to prevent lactam ring hydrolysis .
- Humidity : Desiccants (e.g., silica gel) mitigate hygroscopic degradation, as spiro compounds often absorb moisture .
- Light exposure : UV/visible light may induce photolytic cleavage of the pyrimidine ring; amber glass containers are recommended .
Pharmacological Evaluation
Q. Q6. What methodologies are employed to evaluate the pharmacological activity of spirocyclic compounds like this compound?
Methodological Answer: Key assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or phosphodiesterases) using recombinant proteins .
- Cellular permeability : Caco-2 monolayers or PAMPA models quantify membrane penetration, critical for CNS-targeted compounds .
- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressants) require dose optimization based on pharmacokinetic profiling .
Q. Q7. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often stem from bioavailability or metabolite interference. Solutions include:
- Metabolite identification : LC-MS/MS profiling of plasma and tissues identifies active/inactive derivatives .
- Formulation adjustments : Nanoemulsions or cyclodextrin complexes improve solubility and half-life .
- Species-specific differences : Cross-testing in humanized models (e.g., transgenic mice) reduces translational gaps .
Analytical and Regulatory Considerations
Q. Q8. What chromatographic methods are suitable for purity analysis of this compound?
Methodological Answer:
- HPLC : Use C18 columns (e.g., Chromolith) with gradient elution (water/acetonitrile + 0.1% TFA) for baseline separation of impurities .
- Chiral chromatography : Polysaccharide-based columns resolve enantiomers if asymmetric centers are present .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD/LOQ, and precision (%RSD < 2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
